molecular formula C10H10N2S B2565562 (3-Phenyl-1,2-thiazol-5-yl)methanamine CAS No. 1367943-38-1

(3-Phenyl-1,2-thiazol-5-yl)methanamine

Cat. No.: B2565562
CAS No.: 1367943-38-1
M. Wt: 190.26
InChI Key: KCTFFVBSAKUXLG-UHFFFAOYSA-N
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Description

(3-Phenyl-1,2-thiazol-5-yl)methanamine (CAS: 1367943-38-1) is a high-purity organic compound with the molecular formula C10H10N2S and a molecular weight of 190.26 g/mol [ citation 1 ]. This chemical serves as a valuable synthetic intermediate and building block in pharmaceutical research and development, particularly for the construction of more complex molecules featuring the thiazole heterocycle. The thiazole core is a privileged scaffold in medicinal chemistry, known for conferring a wide range of biological activities. Thiazole derivatives have been extensively investigated for their potential as antimicrobial, anti-inflammatory, and antiviral agents, as well as for applications in central nervous system (CNS) drug discovery [ citation 7 ]. Specifically, structurally similar amines based on the thiazol-5-yl-methylamine framework have been identified as potent non-imidazole histamine H 3 receptor antagonists [ citation 7 ]. This makes this compound a compound of significant interest for neuroscientists exploring new treatments for neurological disorders such as attention deficit hyperactivity disorder, sleep disorders, and schizophrenia [ citation 7 ]. Furthermore, aminomethylenethiazole (AMTz) derivatives have emerged as a promising class of inhibitors for enzymes like lysyl oxidase (LOX), which are targets in cancer therapy, indicating the broader therapeutic potential of this chemical class [ citation 9 ]. This product is provided for research purposes as a building block for the synthesis of novel bioactive molecules. Strictly for Research Purposes Only. Not for Personal or Veterinary Use [ citation 2 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenyl-1,2-thiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTFFVBSAKUXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367943-38-1
Record name (3-phenyl-1,2-thiazol-5-yl)methanamine
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Chemical Reactivity and Transformation Studies of the 3 Phenyl 1,2 Thiazol 5 Yl Methanamine Moiety

Reactivity of the 1,2-Thiazole Ring System

The 1,2-thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms and the substituents on the ring. thieme-connect.de

Electrophilic Aromatic Substitution on the Thiazole (B1198619) Nucleus

The isothiazole (B42339) ring is generally susceptible to electrophilic attack. In 3,5-disubstituted isothiazoles, such as the 3-phenyl-substituted scaffold, the remaining unsubstituted position is C4. This position is the primary site for electrophilic aromatic substitution. For instance, the nitration of closely related 3,5-disubstituted isoxazoles, such as 3-methyl-5-phenylisoxazole, with nitric acid in acetic anhydride proceeds selectively at the C4 position. researchgate.net This suggests a similar reactivity pattern for the isothiazole analogue.

Halogenation is another key electrophilic substitution reaction. The reaction of 5-amino-3-alkylisothiazoles with halogenating agents like N-bromosuccinimide (NBS) or elemental bromine can lead to the introduction of a halogen atom at the C4 position. google.com The conditions for such reactions can vary, sometimes employing a buffer or an electrophilic aromatic substitution catalyst. google.com

Table 1: Examples of Electrophilic Aromatic Substitution on Related Isothiazole/Isoxazole Systems Click on a row to expand for more details.

Reactant Reagent(s) Product Position of Substitution Reference
3-Methyl-5-phenylisoxazole HNO₃ / Acetic Anhydride 3-Methyl-4-nitro-5-phenylisoxazole C4 researchgate.net

Nucleophilic Attack and Ring Transformations

While the electron-rich nature of the isothiazole ring makes it less susceptible to nucleophilic attack than to electrophilic attack, reactions with strong nucleophiles can occur, often leading to ring transformations. Nucleophilic attack by organometallic reagents, such as butyllithium, can take place at the sulfur atom, which can lead to the opening of the heterocyclic ring. thieme-connect.de

Furthermore, isothiazole derivatives can undergo photoisomerization, a process that involves ring transformation. For example, upon irradiation, 3-phenylisothiazole can phototranspose into 4-phenylthiazole and 2-phenylthiazole. acs.org This transformation is believed to proceed through different pathways, including an electrocyclic ring closure and subsequent heteroatom migration. acs.org Similarly, 5-phenylisothiazole undergoes phototransposition to form 4-phenylisothiazole and 3-phenylthiazole. acs.org These reactions highlight the potential for rearranging the core heterocyclic structure under specific conditions.

Stability and Aromaticity Considerations

Isothiazole is recognized as a stable, aromatic molecule. thieme-connect.de Its aromaticity arises from the delocalization of six π-electrons within the five-membered ring, which confers considerable thermodynamic stability. This aromatic character is a key factor in its chemical behavior, favoring substitution reactions that preserve the aromatic system over addition reactions. The acidity of the ring protons in an unsubstituted isothiazole follows the order H5 > H4 > H3, with the proton at C5 being the most acidic and thus the most readily removed by a strong base. thieme-connect.de In the case of (3-Phenyl-1,2-thiazol-5-yl)methanamine, the C3 and C5 positions are already substituted, leaving the C4-hydrogen as the only proton directly on the heterocyclic ring.

Reactions Involving the Aminomethyl Functional Group

The primary amine of the aminomethyl group at the C5 position is a key site of reactivity, behaving as a potent nucleophile. This allows for a wide range of modifications through reactions such as acylation, sulfonylation, alkylation, and arylation.

Acylation and Sulfonylation Reactions

The primary amine of this compound is readily acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. This is a standard transformation for primary amines. organic-chemistry.org Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, typically in the presence of a base such as pyridine, to yield a sulfonamide. cbijournal.com This reaction is widely used in the synthesis of various biologically active molecules. cbijournal.comorganic-chemistry.org The general method for the synthesis of sulfonamides involves the coupling of primary or secondary amines with sulfonyl chlorides in the presence of an organic or inorganic base. cbijournal.com

Table 2: General Reactions of Primary Amines Click on a row to expand for more details.

Reaction Type Reagent Class Product Class General Conditions Reference
Acylation Acyl Halide / Anhydride Amide Base (e.g., triethylamine, pyridine) organic-chemistry.org

Alkylation and Arylation of the Amine

The nitrogen atom of the aminomethyl group can be alkylated to form secondary and tertiary amines. One common method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This process can introduce a variety of alkyl substituents onto the nitrogen atom. rsc.org

N-arylation of the aminomethyl group can be accomplished through cross-coupling reactions. For instance, copper-catalyzed N-arylation reactions have been successfully used to couple aryl halides with aminopyrazoles, a similar heterocyclic amine system. rsc.org Palladium-catalyzed methods are also prevalent for the N-arylation of various amines, including those on heterocyclic scaffolds. organic-chemistry.org These reactions typically involve an aryl halide, a suitable metal catalyst and ligand, and a base.

Formation of Schiff Bases and Imines

The primary aminomethyl group in this compound is a key functional handle for derivatization, most notably through condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone in synthetic chemistry for creating new carbon-nitrogen double bonds.

The general mechanism involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of an aldehyde or ketone. This initial addition forms an unstable carbinolamine or hemiaminal intermediate. Subsequent acid-catalyzed dehydration (elimination of a water molecule) yields the stable imine product. researchgate.netmdpi.com The reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid to facilitate the dehydration step. ijper.org

While specific studies on this compound are not extensively documented, the reactivity of aminothiazole derivatives is well-established. For instance, various 2-aminothiazole (B372263) compounds readily undergo condensation with a wide range of aromatic aldehydes to produce the corresponding Schiff bases. researchgate.netnih.gov The formation of these imines is confirmed through spectroscopic methods, where the disappearance of the amine protons and the appearance of a characteristic imine (–N=CH–) proton signal in ¹H-NMR spectra are observed. nih.gov

The reaction can be generalized as follows:

Schiff Base Formation ReactionFigure 1: General reaction scheme for the formation of a Schiff base from this compound and a generic aldehyde (R-CHO).

The versatility of this reaction allows for the introduction of diverse structural motifs onto the this compound scaffold, depending on the choice of the aldehyde or ketone reactant.

Reactant AmineCarbonyl CompoundConditionsProduct TypeReference
2-Amino-4-phenylthiazole3-Aldehydosalicylic acidEthanol, glacial acetic acid (cat.), refluxSchiff Base ijper.org
2-AminobenzothiazoleAromatic AldehydesEthanol, refluxSchiff Base alayen.edu.iq
Primary Aminesα-ChloroacetaldehydeEthanol, DABCO, KI, refluxThiazol-2-imine nih.gov

Transformations of the Phenyl Substituent

The phenyl ring attached to the C3 position of the isothiazole nucleus offers another site for chemical modification, primarily through electrophilic aromatic substitution reactions. The isothiazole ring itself influences the reactivity and regioselectivity of these transformations.

Functionalization of the Phenyl Ring (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution allows for the introduction of various functional groups onto the phenyl ring. The 1,2-thiazole substituent generally acts as a deactivating group and a meta-director due to its electron-withdrawing nature. However, the precise outcomes can be influenced by reaction conditions.

Halogenation: The direct halogenation of the phenyl ring in phenyl-substituted heterocycles typically requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) for chlorination and bromination. wikipedia.orgmasterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a potent electrophile that can be attacked by the aromatic ring. msu.edu Given the electron-withdrawing character of the isothiazole ring, the phenyl group is deactivated, making these conditions necessary. The substitution is predicted to occur primarily at the meta-position relative to the C-C bond connecting the two rings. Iodination is also possible but often requires an oxidizing agent like nitric acid to generate the electrophilic iodine species. msu.edu

Nitration: Nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid"). semanticscholar.orgresearchgate.net The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile can attack the deactivated phenyl ring of the this compound moiety. As with halogenation, the isothiazole ring is expected to direct the incoming nitro group to the meta-position. It is crucial to note that the isothiazole ring itself is highly resistant to electrophilic attack like nitration due to its inherent electron-deficient nature. udayton.edu Studies on related phenylthiazoles have shown that substitution occurs preferentially on the phenyl ring.

ReactionReagentsTypical ElectrophileExpected Position on Phenyl RingReference
BrominationBr₂, FeBr₃Br⁺meta wikipedia.orgmsu.edu
ChlorinationCl₂, AlCl₃Cl⁺meta wikipedia.orgmasterorganicchemistry.com
NitrationHNO₃, H₂SO₄NO₂⁺meta semanticscholar.orgresearchgate.net

Effects of Phenyl Ring Substituents on Thiazole Reactivity

The electronic nature of substituents on the phenyl ring can modulate the chemical properties and reactivity of the entire molecule, including the isothiazole ring. These effects are transmitted through a combination of inductive and resonance effects.

Electron-donating groups (EDGs) such as methoxy (B1213986) (–OCH₃) or alkyl groups, when placed on the phenyl ring, increase the electron density of the aromatic system. This effect can be partially transmitted to the isothiazole ring, making it slightly less electron-deficient. This could subtly decrease its susceptibility to nucleophilic attack and potentially increase its propensity for electrophilic attack, although the latter remains unfavorable.

Conversely, electron-withdrawing groups (EWGs) like nitro (–NO₂) or cyano (–CN) on the phenyl ring have the opposite effect. They further decrease the electron density of the phenyl ring and, by extension, the attached isothiazole ring. This heightened electron deficiency would make the isothiazole ring more susceptible to attack by nucleophiles. For example, the acidity of protons on the isothiazole ring could be enhanced, making deprotonation by strong bases more facile. While the C-H bonds of the isothiazole ring are not typically reactive, strong bases can deprotonate certain positions in thiazole systems. pharmaguideline.com The presence of strong EWGs on the phenyl substituent would likely facilitate such reactions.

Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 1,2 Thiazol 5 Yl Methanamine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within a molecule.

In the ¹H NMR spectrum of (3-Phenyl-1,2-thiazol-5-yl)methanamine, distinct signals corresponding to each type of proton are expected. The phenyl group protons typically appear as a multiplet in the aromatic region, generally between δ 7.30 and 7.80 ppm. The single proton on the thiazole (B1198619) ring (H4) is expected to resonate as a singlet further upfield. The methylene (-CH₂) protons adjacent to the amino group would likely appear as a singlet around δ 4.0 ppm, while the amine (-NH₂) protons often present as a broad singlet, the chemical shift of which can be variable due to solvent effects and hydrogen bonding.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H (ortho, meta, para)7.30 - 7.80Multiplet (m)5H
Thiazole-H4~7.00 - 7.50Singlet (s)1H
Methylene (-CH₂)~3.90 - 4.20Singlet (s)2H
Amine (-NH₂)1.50 - 3.50 (variable)Broad Singlet (br s)2H

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. For this compound, the phenyl carbons will produce a set of signals between δ 125.0 and 140.0 ppm. The carbon atoms of the thiazole ring are characteristically deshielded, with C3 (bearing the phenyl group) and C5 (bearing the methanamine group) appearing at lower field strengths compared to C4. asianpubs.org The aliphatic methylene carbon (-CH₂) will be found significantly upfield.

Carbon TypeExpected Chemical Shift (δ, ppm)
Thiazole-C5165.0 - 175.0
Thiazole-C3150.0 - 160.0
Phenyl-C (quaternary)130.0 - 140.0
Phenyl-CH & Thiazole-C4125.0 - 130.0
Methylene (-CH₂)~40.0 - 50.0

For unambiguous assignment of all proton and carbon signals, especially in complex analogues, two-dimensional (2D) NMR techniques are indispensable. nih.govemerypharma.com

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the molecule. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing definitive C-H bond information. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for connecting different fragments of the molecule, such as linking the phenyl ring protons to the C3 of the thiazole ring. youtube.comcolumbia.edu

These advanced methods collectively allow for the complete and confident assembly of the molecular structure from its individual NMR signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching of the primary amine group typically appears as two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. ucla.edu The C=C and C=N stretching vibrations from the phenyl and thiazole rings are expected in the 1450-1650 cm⁻¹ fingerprint region. researchgate.net An N-H bending vibration (scissoring) for the primary amine is also anticipated around 1580-1650 cm⁻¹. orgchemboulder.com

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity
Primary Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)Medium
Aromatic C-HStretch3000 - 3100Weak-Medium
Aliphatic C-H (-CH₂)Stretch2850 - 2960Medium
Aromatic/Heteroaromatic (C=C, C=N)Ring Stretch1450 - 1650Medium-Strong
Primary Amine (N-H)Bend (Scissoring)1580 - 1650Medium
Aromatic C-HOut-of-plane Bend680 - 860Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. For this compound (C₁₀H₁₀N₂S), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight, which is calculated to be 190.0565 Da.

Electron Ionization (EI-MS) induces fragmentation of the molecule, and the resulting pattern is a characteristic fingerprint. A plausible fragmentation pathway for this compound would involve:

Formation of the molecular ion peak (M⁺) at m/z = 190.

Benzylic-type cleavage to lose an amino radical (•NH₂) to form a fragment at m/z = 174, or loss of the entire aminomethyl radical (•CH₂NH₂) to form a thiazolyl cation at m/z = 160.

Cleavage leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z = 91, a common fragment for compounds containing a benzyl moiety. youtube.com

Fragmentation of the thiazole ring, which could involve the loss of HCN or other small neutral molecules. nih.gov

m/zProposed Fragment IonFormulaNotes
190[M]⁺[C₁₀H₁₀N₂S]⁺Molecular Ion
174[M - NH₂]⁺[C₁₀H₈NS]⁺Loss of amino radical
161[M - CH₂NH]⁺[C₉H₇NS]⁺Loss of azomethine radical
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure compound. davidson.edu This provides experimental verification of the empirical formula and, when combined with molecular weight data from mass spectrometry, confirms the molecular formula. ma.edu For a compound to be considered pure, the experimentally determined percentages should be in close agreement (typically within ±0.4%) with the theoretically calculated values.

ElementSymbolAtomic MassCountTheoretical Mass %
CarbonC12.0111063.13%
HydrogenH1.008105.30%
NitrogenN14.007214.72%
SulfurS32.06116.85%
Total 100.00%

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within molecules containing chromophores, such as the aromatic phenyl ring and the heterocyclic thiazole system. In phenyl-thiazole derivatives, the absorption of UV-Vis radiation typically promotes electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy anti-bonding orbitals (π*).

The electronic absorption spectra of these compounds are characterized by absorption bands that can be attributed to π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the delocalized π-electron system extending across both the phenyl and thiazole rings. The n → π* transitions, which are typically weaker, involve the promotion of non-bonding electrons from the nitrogen and sulfur heteroatoms of the thiazole ring to anti-bonding π* orbitals.

For instance, studies on benzothiazole derivatives, which feature a thiazole ring fused to a benzene ring, show characteristic absorption peaks. In methanol, some derivatives exhibit two main absorption bands with maxima (λmax) around 210 nm and in the range of 330–340 nm. niscpr.res.in These absorptions are attributed to the π → π* or n → π* electronic transitions within the molecule. niscpr.res.in Similarly, the UV-Vis spectrum of a related analogue, 3-phenyl-1,4,2-dithiazole-5-thione, recorded in dichloromethane, shows distinct absorption maxima at 256 nm and 361 nm, corresponding to its electronic transitions.

The position and intensity of these absorption bands are sensitive to the specific substitution pattern on the rings and the solvent used for analysis. This data is crucial for understanding the electronic structure and predicting the reactivity of these compounds.

Table 1: UV-Vis Absorption Data for an Analogue of this compound
CompoundSolventλmax (nm)log εAssigned Transition
3-Phenyl-1,4,2-dithiazole-5-thioneDichloromethane2564.29π → π* / n → π
3614.20π → π / n → π
Substituted BenzothiazolesMethanol~210>3π → π / n → π
330-340>3π → π / n → π*

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which are essential for confirming the absolute stereochemistry of chiral centers and for conducting a thorough conformational analysis of the molecule.

For phenyl-thiazole analogues, X-ray crystallography reveals critical details about the relative orientation of the phenyl and thiazole rings. The planarity of the molecule and the dihedral angle between the two ring systems are key conformational parameters that influence the molecule's electronic properties and its ability to pack in a crystal lattice.

A crystallographic study of 3-phenyl-1,4,2-dithiazole-5-thione, an analogue containing a phenyl group attached to a sulfur-nitrogen heterocycle, showed that the heterocyclic ring and the phenyl ring are nearly co-planar, with a small dihedral angle of 2.62 (5)°. researchgate.net This planarity facilitates extended π-electron delocalization across the molecule. In another complex analogue, 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one, the dihedral angle between the thiazole and phenyl rings was found to be 10.8 (2)°. researchgate.net

Furthermore, the analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π–π stacking. In the crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione, aromatic π–π stacking interactions are observed between the dithiazole moiety and the phenyl ring of adjacent molecules, with centroid-centroid distances of 3.717 (6) Å and 3.712 (6) Å. researchgate.net Such packing arrangements are crucial in determining the bulk properties of the material.

Table 2: Crystallographic Data for 3-Phenyl-1,4,2-dithiazole-5-thione
ParameterValue
Chemical FormulaC8H5NS3
Crystal SystemTriclinic
Space GroupP1
a (Å)5.7955 (4)
b (Å)7.3789 (5)
c (Å)10.0344 (7)
α (°)89.459 (3)
β (°)89.719 (2)
γ (°)78.956 (2)
Volume (Å3)421.15 (5)
Dihedral Angle (Heterocycle-Phenyl)2.62 (5)°

Computational Chemistry and Molecular Modeling of Phenyl 1,2 Thiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in studying the intricacies of molecular and electronic structures. These calculations provide a theoretical framework for understanding the behavior of electrons within a molecule, which governs its geometry, stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is effective for evaluating the structural characteristics of π-conjugated systems like those containing thiazole (B1198619) rings. nbu.edu.sa DFT calculations are used to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of a molecule. nih.govresearchgate.net

For thiazole and benzothiazole derivatives, DFT studies using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) have been successfully applied to analyze their structures. nbu.edu.sawu.ac.th In related benzothiazole systems, calculated C-C bond lengths in the aromatic rings are typically in the range of 1.457–1.480 Å. The C=N bond of the thiazole ring varies from approximately 1.29 Å to 1.34 Å, while the S-C bond length is around 1.75 Å, indicating a bond order between a single and double bond due to conjugation. nbu.edu.sa These computational approaches provide a detailed picture of the molecular framework, which is crucial for understanding its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. mdpi.com

The HOMO-LUMO gap explains the charge transfer interactions that can occur within a molecule. irjweb.com DFT calculations are employed to determine the energies of these orbitals and visualize their distribution. In various thiazole derivatives, this energy gap has been calculated to understand their electronic properties. shd-pub.org.rsresearchgate.net For a series of benzothiazole derivatives, HOMO-LUMO gaps were found to be in the range of 4.46–4.73 eV. mdpi.com In other substituted 1,3-benzothiazoles, the gap ranged from 3.95 to 4.70 eV. nbu.edu.sa A study on azo-thiazole derivatives reported narrower energy gaps between 1.66 and 1.82 eV, indicating greater potential for intramolecular charge transfer. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps in Thiazole Systems
Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Benzothiazole Derivative with CF3--4.46 mdpi.com
Benzothiazole Derivative (unsubstituted)--4.73 mdpi.com
Formyl-substituted Benzothiazole--3.95 nbu.edu.sa
Vinyl-substituted Benzothiazole--4.70 nbu.edu.sa
Azo-Thiazole Derivative 3a--1.66 nih.gov
Azo-Thiazole Derivative 3c--1.82 nih.gov

The distribution of electron density in a molecule is key to understanding its reactivity. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution across a molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). deeporigin.comasrjetsjournal.org In MEP maps, regions of negative electrostatic potential are typically colored red, indicating areas prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. deeporigin.com

For heterocyclic molecules, MEP analysis can predict reactive sites; for example, the negative potential is often concentrated around electronegative atoms like nitrogen. researchgate.netwuxiapptec.com Another method to analyze charge distribution is through population analysis, such as calculating Mulliken atomic charges, which assigns a partial charge to each atom in the molecule. irjweb.com These computational tools help in understanding intermolecular interactions and predicting how a molecule will interact with other reagents or biological targets. deeporigin.com

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. arxiv.org By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. mdpi.com These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the computed frequencies are commonly multiplied by a scaling factor, such as 0.961. nih.gov

This technique allows for the assignment of specific vibrational modes to the observed spectral bands. asrjetsjournal.orgnih.gov For example, in studies of benzothiazole derivatives, DFT calculations have helped assign characteristic vibrations, such as C-H stretching modes in the aromatic rings (typically 3150–3262 cm⁻¹) and C-C stretching vibrations of the phenyl and benzo rings (600–795 cm⁻¹). mdpi.com This predictive power is invaluable for interpreting experimental spectra and confirming molecular structures. mdpi.com

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Functional Groups in Benzothiazole Systems
Vibrational ModePredicted Frequency Range (cm⁻¹)Reference
C-H stretching (phenyl ring)3150 - 3262 mdpi.com
C-H stretching (methyl group)3008 - 3132 mdpi.com
C-C stretching (phenyl/benzo ring)600 - 795 mdpi.com
C-CF₃ stretching1382 mdpi.com
C-F stretching1119 mdpi.com

Molecular Dynamics Simulations

While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the conformational flexibility and dynamic behavior of molecules over time.

Computational methods like molecular mechanics and molecular dynamics are used to explore the potential energy surface by systematically rotating these bonds and calculating the corresponding energy. nih.govsemanticscholar.org This process identifies energy minima, which correspond to the most stable conformations. For phenyl-substituted heterocycles, the orientation of the phenyl ring relative to the heterocyclic core is a key conformational feature. mdpi.com The flexibility of the methanamine side chain (-CH₂NH₂) would also be critical, as its different spatial arrangements could influence how the molecule interacts with its environment. In related systems, energy barriers for the interconversion between different conformers have been calculated, revealing the dynamic nature of these molecules in solution. nih.gov Such analyses are crucial for understanding structure-activity relationships, as a molecule's biological activity is often dependent on its ability to adopt a specific conformation.

Ligand-Protein Interaction Modeling via Molecular Docking (focused on chemical insights for design)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, enabling the detailed study of ligand-protein interactions. nih.gov For phenyl-1,2-thiazole systems, docking studies have been crucial in elucidating binding modes and identifying key interactions that govern their biological activity, providing a rational basis for the design of new chemical entities. researchgate.netnih.gov

Docking simulations of thiazole derivatives into the active sites of various enzymes and receptors have revealed that their binding is typically stabilized by a combination of interactions. These include hydrogen bonds, hydrophobic interactions, and pi-cation interactions. nih.govnih.gov For instance, studies on thiazole-based inhibitors targeting enzymes like human peroxiredoxin5 have identified specific hydrogen bond interactions with amino acid residues such as GLY46 as being critical for binding affinity. researchgate.net Similarly, in the context of antifungal research, docking of phenylthiazole conjugates into leucyl-tRNA synthetase showed hydrogen bonding with Lys407 and Lys483, alongside pi-cation interactions between the phenyl ring of the thiazole and Lys407. nih.gov

These findings offer direct chemical insights for molecular design. By understanding the specific residues and types of interactions involved, chemists can rationally modify the (3-Phenyl-1,2-thiazol-5-yl)methanamine scaffold to enhance binding and, consequently, biological activity. Key design strategies informed by docking studies include:

Introduction of Hydrogen Bond Donors/Acceptors: Adding or modifying functional groups to form additional or stronger hydrogen bonds with key residues in the protein's active site.

Optimization of Hydrophobic Interactions: Modifying aliphatic or aromatic substituents to better fit into hydrophobic pockets within the binding site, a strategy shown to be important for scaffolds targeting cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Enhancement of Shape Complementarity: Altering the molecule's size and conformation to maximize van der Waals contacts and achieve a better fit within the active site.

The results from docking studies of a series of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea/thiourea derivatives with the human adenosine A2A receptor showed a reliable correlation between the docking score and the observed antiparkinsonian activity, underscoring the predictive power of this computational approach in guiding drug development. bioinformation.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is founded on the principle that the biological effect of a molecule is a function of its physicochemical properties. scielo.br For phenyl-1,2-thiazole systems, QSAR models are invaluable for predicting the activity of unsynthesized analogues, prioritizing synthetic efforts, and optimizing lead compounds. mdpi.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors are broadly categorized as electronic, hydrophobic, and steric.

Electronic Descriptors: These quantify the electronic properties of a molecule, such as its ability to participate in electrostatic interactions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. In a QSAR study on thiazole derivatives, the descriptor E-LUMO was found to be a significant parameter in the developed model. Other advanced descriptors like 'Geary autocorrelation – lag 2/weighted by charges' (GATS2c) also capture electronic features influencing activity. nih.gov

Hydrophobic Descriptors: These describe a molecule's lipophilicity, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (LogP).

Steric Descriptors: These relate to the size and shape of the molecule, which determine its ability to fit into a receptor's binding site. Common steric descriptors include Molecular Weight (MW), molecular volume, surface area, and Molar Refractivity (MR). The MR descriptor was successfully used in a QSAR model for a series of thiazole derivatives.

The table below summarizes the key types of physicochemical descriptors used in QSAR studies of thiazole-related compounds.

Descriptor CategoryDescriptionExamples
Electronic Quantifies the electronic distribution and properties of the molecule.E-LUMO (Energy of Lowest Unoccupied Molecular Orbital), Atomic Charges, Dipole Moment, GATS2c
Hydrophobic Measures the lipophilicity or water-hating character of the molecule.LogP (Logarithm of Partition Coefficient)
Steric Relates to the size, shape, and bulk of the molecule.MR (Molar Refractivity), Molecular Weight, Molecular Volume, Burden Eigenvalues

This table provides examples of physicochemical descriptors used in QSAR modeling.

Once a set of descriptors has been calculated for a series of compounds, multivariate statistical methods are employed to build the QSAR model. researchgate.net These techniques can handle the complexity of having numerous descriptors and identify the most relevant ones for predicting biological activity.

Principal Component Analysis (PCA): This is an exploratory data analysis technique used to reduce the dimensionality of the descriptor dataset. scielo.br By transforming the original correlated descriptors into a smaller set of uncorrelated variables called principal components, PCA helps to visualize the data structure and identify outliers.

Regression Analysis: This is the core of QSAR model development, where a mathematical equation is generated to link the descriptors (independent variables) to the biological activity (dependent variable). Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation using a small number of selected descriptors. An MLR model for thiazole derivatives showed satisfactory performance with descriptors MR, LogP, E-LUMO, and J.

Partial Least Squares (PLS): A more advanced regression method that is well-suited for datasets with many, and often correlated, descriptors. scielo.br

Model Validation: The predictive power of a QSAR model is rigorously assessed using statistical metrics. A study on thiazole derivatives as PIN1 inhibitors reported a robust MLR model with a high squared correlation coefficient (R² = 0.76), a good cross-validation coefficient (R²cv = 0.63), and strong external predictive power (R²test = 0.78), indicating a reliable and predictive model.

In Silico Prediction of Chemical Properties and Reactivity Profiles

Beyond predicting biological activity, computational methods are widely used to predict the chemical properties, reactivity, and potential liabilities of molecules like this compound early in the design phase.

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and drug-likeness is now standard practice. Drug-likeness is often assessed using guidelines like Lipinski's Rule of Five, which sets criteria for properties such as molecular weight (<500 Da), LogP (<5), hydrogen bond donors (<5), and hydrogen bond acceptors (<10). nih.gov Veber's rule considers the topological polar surface area (tPSA) and the number of rotatable bonds. nih.gov Computational tools can accurately predict these properties for novel phenyl-1,2-thiazole derivatives, allowing researchers to filter out compounds with likely poor pharmacokinetic profiles before synthesis. nih.govnih.gov

The table below shows computationally predicted drug-like properties for a series of synthesized 4-phenyl-1,3-thiazole derivatives, demonstrating compliance with established drug-likeness rules. nih.gov

CompoundMW (Da)mLogPHBAHBDtPSARoBLipinski Violations
4a 323.453.542050.3650
4b 348.462.813074.1550
4c 368.452.394096.1860
4d 382.482.0742113.6860
4e 337.483.762050.3650

This interactive table displays predicted molecular properties for a set of 4-phenyl-1,3-thiazole derivatives. nih.gov MW: Molecular Weight; mLogP: Moriguchi LogP; HBA: Hydrogen Bond Acceptors; HBD: Hydrogen Bond Donors; tPSA: Topological Polar Surface Area; RoB: Rotatable Bonds.

Furthermore, quantum chemical methods like Density Functional Theory (DFT) are used to predict reactivity profiles. researchgate.nettandfonline.com Calculations of Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—provide insights into the molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. tandfonline.com Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions and predicting sites of reaction. researchgate.net

Structure Activity Relationship Sar Investigations in Phenyl 1,2 Thiazole Based Amines

Impact of Substituents on the Thiazole (B1198619) Ring System (Positions 2, 4, 5)

The thiazole ring is a key pharmacophore whose electronic and steric properties can be modulated by substituents at positions 2, 4, and 5. The reactivity of the thiazole ring is generally highest at the C5 position for electrophilic substitution, making it a common site for modification. ias.ac.inpharmaguideline.com Conversely, the C2 position is the most electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com

The electronic nature of substituents on the thiazole ring significantly dictates the molecule's reactivity and interaction with biological targets. The inherent electron-withdrawing nature of the ring nitrogen deactivates the thiazole nucleus towards electrophilic substitution, similar to pyridine. ias.ac.in However, the character of substituents can either enhance or counteract this effect.

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2) or hydroxyl (-OH) groups at the C2 position act as electron donors. ias.ac.in This increases the electron density of the ring, particularly at the C5 position, facilitating easier attack by electrophilic reagents. ias.ac.inpharmaguideline.com This activation makes C5 a prime location for introducing further diversity into the molecule.

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs like nitro (-NO2) or halogens (-Cl, -Br) to the thiazole ring enhances its electron-deficient character. ias.ac.in For instance, the substitution of a nitro group has been shown to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can influence the compound's charge transport properties. mdpi.com

The biological impact of these electronic modifications is often target-dependent. In some series of thiazole derivatives, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) on an attached phenyl ring was found to enhance antibacterial activity, whereas electron-withdrawing groups such as chloro, nitro, or fluoro groups increased antifungal activity. science.gov

Table 1: Influence of Electronic Group Type on Biological Activity of Thiazole Derivatives

Substituent Type Position General Effect on Ring Observed Biological Impact Reference(s)
Electron-Donating (e.g., -NH2, -OH) C2 Activates ring, increases electron density at C5 Facilitates further substitution ias.ac.inpharmaguideline.com
Electron-Withdrawing (e.g., -NO2, -Cl) C2 Deactivates ring towards electrophiles Can enhance antifungal activity ias.ac.inscience.gov

The size and spatial arrangement of substituents on the thiazole ring can influence how the molecule fits into a biological target's binding site. Steric hindrance can prevent optimal binding, while well-placed bulky groups can enhance binding through favorable interactions.

In one study on a series of thiazole carboxamide derivatives, the introduction of a methyl group onto the thiazole ring was found to positively influence the molecule's geometrical conformation, leading to an improved fit within the active site of cyclooxygenase (COX) enzymes and thereby enhancing its inhibitory potency. nih.gov

Similarly, an SAR study of inhibitors for the retinoic acid receptor-related orphan receptor gamma t (RORγt) demonstrated that increasing the size of the substituent at the 5-position of the thiazole ring led to improved potency. The observed order of activity was H < Methyl < Ethyl < Isopropyl < Benzyl < Phenoxy, indicating that larger, bulkier groups were more favorable for binding to this specific target. researchgate.net This suggests that the binding pocket can accommodate and may even favor larger substituents that can form more extensive contacts.

Table 2: Effect of Steric Bulk at Thiazole C5-Position on RORγt Inhibition

C5-Substituent Relative Size Potency Trend Reference
-H Smallest Lowest researchgate.net
-CH3 (Methyl) researchgate.net
-CH2CH3 (Ethyl) Increasing Potency researchgate.net
-CH(CH3)2 (Isopropyl) researchgate.net
-CH2Ph (Benzyl) researchgate.net

Hydrophobic interactions are a critical driving force for drug-receptor binding. The lipophilicity of substituents on the thiazole ring can be modulated to enhance these interactions. The thiazole ring itself can participate in hydrophobic contacts with amino acid residues like isoleucine and proline within a protein's active site. nih.gov

The addition of lipophilic groups is a common strategy to improve activity. For example, in a series of COX inhibitors, a compound featuring a large, lipophilic t-butyl group was significantly more potent than analogues with more hydrophilic methoxy groups. nih.gov This was attributed to the t-butyl group's ability to favorably interact with hydrophobic pockets within the enzyme's active site. nih.gov The importance of lipophilicity has also been highlighted in the development of phenylthiazole-based antibiotics, where balancing this property is key to achieving potent activity. nih.gov Molecular modeling studies often reveal that thiazole derivatives bind to proteins primarily through hydrophobic contacts. nih.govresearchgate.net

Role of the Phenyl Group at Position 3

The phenyl group at the C3 position is a defining feature of the (3-Phenyl-1,2-thiazol-5-yl)methanamine scaffold. Its orientation and electronic properties, which can be tuned by substituents, are pivotal for biological activity.

For instance, in a study of anti-MRSA compounds, researchers investigated the effect of moving a lipophilic tail on the phenyl ring from the para to the meta position. This strategic repositioning resulted in compounds that maintained equivalent activity to the original lead compound, demonstrating that different spatial arrangements can achieve similar biological outcomes. researchgate.netbohrium.com In another study, comparing compounds with a 2-phenylthiazol-5-yl moiety against those with a 2-aminothiazol-5-yl fragment, the phenyl-substituted derivatives showed stronger inhibitory effects, highlighting the value of the phenyl group itself for activity. mdpi.com These findings suggest that the precise placement of the phenyl ring and its substituents is crucial for optimizing interactions with the biological target.

Modifying the phenyl ring with various substituents is a key strategy for optimizing the parent compound's activity. The electronic and steric properties of these substituents can fine-tune the molecule's interaction with its target.

Halogens: The introduction of halogens is a common and often effective modification. Several studies have noted that a para-halogen-substituted phenyl ring is important for biological activity. nih.gov Specifically, an electron-withdrawing bromine atom at the para-position was found to be essential for the antimicrobial activity of one series of thiazole derivatives. nih.gov

Electron-Donating Groups: In contrast, other studies have found that electron-donating groups can be beneficial. For example, m,p-dimethyl substitution on the phenyl ring was shown to be important for cytotoxic activity. nih.gov Another report indicated that the presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) increased antibacterial activity. science.gov For certain antifungal agents, lipophilic, electron-donating methyl groups on the phenyl ring were found to be more advantageous than polar or electron-withdrawing groups like cyano (-CN) or nitro (-NO2). nih.gov

This highlights a crucial aspect of SAR: the optimal substituent often depends on the specific biological target. While a halogen might be ideal for one target, an alkyl or methoxy group may be superior for another. However, there can be a limit to beneficial modifications, as the incorporation of multiple halogens or other strong electron-withdrawing groups on the phenyl ring has been shown to cause a dramatic loss of activity in some cases. science.gov

Table 3: Summary of Phenyl Ring Substituent Effects in Thiazole Derivatives

Substituent/Position Type Observed Effect Reference(s)
para-Halogen (e.g., -Br, -Cl) EWG Important for general activity; essential for antimicrobial activity nih.gov
m,p-Dimethyl EDG Important for cytotoxic activity nih.gov
-OH, -OCH3 EDG Increased antibacterial activity science.gov
-CN, -NO2 EWG Less beneficial for antifungal activity compared to EDGs nih.gov

Significance of the Aminomethyl Moiety at Position 5

The aminomethyl group at the fifth position of the 3-phenyl-1,2-thiazole core is a pivotal determinant of its biological activity. SAR studies have consistently highlighted the importance of this functional group in molecular recognition and interaction with biological targets.

Importance of Free Amino Group

The presence of a primary, or "free," amino group (—NH₂) is often crucial for the biological efficacy of many phenyl-1,2-thiazole-based compounds. This functional group, with its inherent basicity and hydrogen bonding capabilities, can engage in critical interactions with target macromolecules such as enzymes and receptors. For instance, the nitrogen atom can act as a hydrogen bond acceptor, while the hydrogen atoms can serve as hydrogen bond donors. This dual capacity allows for specific and strong binding to amino acid residues within a protein's active site, such as aspartate, glutamate, or serine.

The protonated form of the primary amine (—NH₃⁺) at physiological pH can also form strong ionic bonds, or salt bridges, with negatively charged residues, further anchoring the molecule to its target and contributing significantly to its binding affinity and, consequently, its biological activity. Research on various 2-aminothiazole (B372263) derivatives has underscored the essential role of the free amino group for a range of biological activities. nih.gov

Modifications of the Aminomethyl Group and Their Chemical Consequences

Alterations to the aminomethyl group can lead to profound changes in the compound's physicochemical properties and, subsequently, its biological activity. Common modifications include N-alkylation and N-acylation, each with distinct chemical consequences.

N-Alkylation: The introduction of alkyl substituents on the nitrogen atom (e.g., forming secondary or tertiary amines) can significantly impact the compound's steric profile and basicity. Increasing the size of the alkyl groups can introduce steric hindrance, potentially preventing the molecule from fitting into its binding site. Furthermore, alkyl groups can alter the pKa of the amine, which in turn affects its ionization state at physiological pH and its ability to form ionic bonds. While in some cases, specific alkyl substitutions might enhance activity by accessing additional hydrophobic pockets within the binding site, in many instances, it leads to a reduction or complete loss of activity.

N-Acylation: The conversion of the primary amine to an amide via acylation drastically alters its electronic properties. The resulting amide is significantly less basic than the parent amine and loses its ability to act as a hydrogen bond donor in the same manner. The introduction of an acyl group also increases the steric bulk and can introduce new points of interaction. For example, the carbonyl oxygen of the amide can act as a hydrogen bond acceptor. Structure-activity relationship studies on related aminothiazole scaffolds have demonstrated that N-acylation can modulate the biological activity, sometimes leading to compounds with different pharmacological profiles. nih.gov

Table 1: Impact of Aminomethyl Group Modifications on Biological Activity (Illustrative)

Modification Chemical Consequence Potential Biological Outcome
Primary Amine (—NH₂) (Unmodified) Acts as H-bond donor/acceptor; forms ionic bonds when protonated.Optimal binding and activity in many cases.
N-Alkylation (e.g., —NHCH₃, —N(CH₃)₂) Increases steric bulk; alters basicity and lipophilicity.Often leads to decreased activity due to steric hindrance or loss of key interactions.
N-Acylation (e.g., —NHC(O)CH₃) Reduces basicity; introduces H-bond acceptor (C=O); increases steric bulk.Can lead to a change or loss of activity, depending on the target's binding site requirements.

Scaffold Hopping and Bioisosteric Replacements within Thiazole Structures

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound. nih.gov

Scaffold Hopping: This strategy involves replacing the central core of a molecule, in this case, the 3-phenyl-1,2-thiazole scaffold, with a structurally different core that maintains a similar three-dimensional arrangement of the essential functional groups. The goal is to identify new scaffolds that may offer advantages in terms of synthetic accessibility, patentability, or pharmacokinetic properties. For the phenyl-1,2-thiazole core, potential scaffold hops could include other five- or six-membered aromatic or heteroaromatic rings that can appropriately position the phenyl and aminomethyl substituents. Examples from broader drug discovery efforts include the replacement of a phenyl ring with a pyridyl or pyrimidyl ring to enhance metabolic stability. nih.gov

Bioisosteric Replacements: Bioisosterism refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.govresearchgate.net For the this compound scaffold, bioisosteric replacements can be considered for various parts of the molecule:

Thiazole Ring: The 1,2-thiazole ring itself can be replaced by other five-membered heterocycles such as isoxazole, pyrazole, or 1,2,3-triazole. These replacements can alter the electronic distribution, metabolic stability, and hydrogen bonding capacity of the core structure. For instance, the replacement of a thiazole with a 1,2,4-oxadiazole (B8745197) has been explored as a strategy to create bioisosteres. researchgate.net

Phenyl Group: The phenyl group at position 3 can be replaced by other aromatic or heteroaromatic rings like pyridine, thiophene, or furan (B31954) to modulate properties such as solubility and metabolism. cambridgemedchemconsulting.com

Aminomethyl Group: The aminomethyl linker can be replaced by bioisosteres that mimic its size, shape, and hydrogen bonding potential. Examples could include groups like —CH₂OH or —CH₂SH, although these would significantly alter the basicity.

Design of Targeted Libraries for SAR Exploration

To systematically explore the structure-activity relationships of this compound and its analogs, the design and synthesis of targeted chemical libraries are essential. These libraries are collections of structurally related compounds that are synthesized in a parallel or combinatorial fashion to efficiently probe the chemical space around a lead compound.

The design of such a library would typically involve a systematic variation of different parts of the molecule:

Variation of the Phenyl Ring Substituents: A library could be created where the phenyl ring at position 3 is decorated with a variety of substituents at the ortho, meta, and para positions. These substituents would be chosen to cover a range of electronic properties (electron-donating and electron-withdrawing) and steric properties (small to bulky groups).

Modification of the Aminomethyl Group: A series of compounds could be synthesized with different N-alkyl and N-acyl groups to systematically probe the effect of modifying the primary amine, as discussed in section 6.3.2.

Scaffold and Linker Diversity: A more advanced library could incorporate different heterocyclic cores as bioisosteric replacements for the 1,2-thiazole ring and variations in the linker between the thiazole ring and the amino group.

By synthesizing and screening these targeted libraries, researchers can rapidly generate a wealth of SAR data, identify key structural features required for activity, and guide the design of more potent and selective analogs.

Emerging Research Directions and Future Perspectives

Application of (3-Phenyl-1,2-thiazol-5-yl)methanamine as a Synthetic Synthon

The structure of this compound, featuring a primary amine and an aromatic ring attached to the isothiazole (B42339) core, positions it as a versatile synthetic synthon, or building block, for constructing more complex molecules. The isothiazole ring itself is a crucial pharmacophore found in a variety of biologically active compounds. medwinpublishers.comresearchgate.net

The primary amine group (-CH₂NH₂) is a key functional handle for a wide array of chemical transformations. It can readily participate in reactions such as:

Amide bond formation: Reacting with carboxylic acids or their derivatives to produce a diverse range of amides.

Schiff base formation: Condensing with aldehydes and ketones to form imines, which can be further modified.

N-alkylation and N-arylation: Introducing various substituents on the nitrogen atom to modulate the molecule's properties.

These transformations allow for the facile incorporation of the phenylisothiazole moiety into larger molecular frameworks, making it a valuable precursor for creating libraries of new chemical entities for drug discovery and materials science. thieme-connect.comresearchgate.net The development of novel synthetic methods, including metal-catalyzed cross-coupling and C-H activation, continues to expand the toolkit for modifying isothiazole scaffolds. rsc.org

Integration into Novel Material Science Applications (e.g., Fluorescent Dyes, Liquid Crystals, Polymers)

Heterocyclic compounds, particularly those containing aromatic rings like thiazoles and isothiazoles, are foundational to the development of advanced materials due to their unique electronic and photophysical properties. researchgate.netchim.it

Fluorescent Dyes: The thiazole (B1198619) core is a key component in natural bioluminescent compounds like luciferin (B1168401) and has been incorporated into a variety of synthetic fluorescent dyes. chim.it The extended π-conjugated system in this compound could serve as a basis for new fluorophores. By chemically modifying the phenyl ring or the methanamine group, the absorption and emission wavelengths could be tuned for applications in bio-imaging, sensors, and organic light-emitting diodes (OLEDs). chim.itresearchgate.netnih.gov For instance, thiazole-based azo dyes have shown strong solid-state fluorescence and significant Stokes shifts, properties desirable for various optical applications. researchgate.net

Polymers: Thiazole-containing polymers have been investigated for their semiconducting properties, making them suitable for use in organic electronics such as polymer solar cells and field-effect transistors. researchgate.net The this compound unit could be polymerized or grafted onto polymer backbones to create new materials with tailored thermal, electronic, and optical characteristics. Research on poly(phenylenethiazolo[5,4-d]thiazole) copolymers has demonstrated their potential as semiconductive fluorescent materials. researchgate.net

Application AreaPotential Role of this compoundRelevant Findings in Related Compounds
Fluorescent Dyes Core scaffold for new fluorophoresThiazole-containing dyes exhibit tunable fluorescence and large Stokes shifts. chim.itresearchgate.net
Polymers Monomer for semiconducting polymersThiazolothiazole-based copolymers are used in polymer solar cells and show good thermal stability. researchgate.net
Liquid Crystals Building block for mesogenic moleculesThe rigid isothiazole core can contribute to the formation of liquid crystalline phases.

Exploration in Catalysis and Enzyme Inhibition (Chemical Perspective)

The isothiazole nucleus is a prominent feature in many compounds with significant biological activity, including enzyme inhibition. medwinpublishers.comontosight.aiontosight.ai The structural features of this compound suggest its potential utility in both catalysis and as a lead structure for designing enzyme inhibitors.

Catalysis: Isothiazole derivatives can act as ligands for transition metal complexes. thieme-connect.comsemanticscholar.org The nitrogen and sulfur atoms of the isothiazole ring can coordinate with metal centers, potentially creating novel catalysts for organic reactions like cross-coupling. The development of isothiazole-metal complexes for catalysis is a growing field, with applications in green chemistry. thieme-connect.com

Enzyme Inhibition: The isothiazole scaffold is present in numerous molecules designed to inhibit specific enzymes. For example, various thiazole and isothiazole derivatives have been investigated as inhibitors for:

Cyclooxygenase (COX) enzymes: New thiazole carboxamides have shown potent activity against COX-1 and COX-2. acs.org

Cholinesterases: 2-aminothiazole (B372263) derivatives have demonstrated effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

HCV NS5B Polymerase: Isothiazole derivatives have been the focus of QSAR studies to design potent inhibitors for the Hepatitis C virus. mdpi.com

The phenyl and methanamine groups of this compound can be systematically modified to explore structure-activity relationships (SAR) and optimize binding to the active sites of target enzymes. nih.gov

Target Enzyme ClassExample Inhibitor ScaffoldKey Findings
Carbonic Anhydrase2-amino-4-(aryl)thiazoleKi values as low as 0.008 µM against hCA I. nih.gov
Cholinesterases (AChE, BChE)2-amino-4-(aryl)thiazoleKi values of 0.129 µM (AChE) and 0.083 µM (BChE). nih.gov
Cyclooxygenase (COX)Thiazole carboxamidesIC₅₀ values as low as 0.191 µM against COX-2. acs.org

Advanced Methodologies for High-Throughput Synthesis and Screening of Thiazole Libraries

The exploration of the chemical space around the this compound scaffold necessitates efficient synthetic and screening methods. High-throughput synthesis (HTS) enables the rapid creation of large libraries of related compounds by systematically varying substituents. nih.gov

Solid-phase synthesis is a powerful technique for HTS, where molecules are built on a resin support, simplifying purification. nih.gov This approach has been successfully applied to generate libraries of imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov Such methodologies could be adapted for this compound, using the amine functionality to attach the scaffold to a resin, followed by diversification through various chemical reactions. Subsequent high-throughput screening against biological targets can then quickly identify promising lead compounds for further development. bohrium.com

Theoretical Advancements in Predicting Reactivity and Synthetic Pathways

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) calculations can be used to determine electronic properties, such as HOMO-LUMO energy gaps, which correlate with molecular reactivity and stability. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that link the structural features of a series of compounds to their biological activity. mdpi.comtandfonline.comresearchgate.net For isothiazole and thiazole derivatives, QSAR models have been successfully developed to predict their efficacy as enzyme inhibitors and antioxidant agents. mdpi.comijpsr.com These in-silico methods can guide the synthesis of new derivatives of this compound by prioritizing structures with a higher probability of desired activity, thereby saving time and resources. tandfonline.comresearchgate.net

Interdisciplinary Research with Chemical Biology to Inform Molecular Design

Chemical biology bridges the gap between chemistry and biology, using small molecules to probe and manipulate biological systems. The isothiazole scaffold has been identified in compounds with a wide array of biological effects, including anticancer, anti-inflammatory, and antifungal activities. ontosight.ainih.govresearchgate.net

By using this compound as a starting point, interdisciplinary research can inform the design of novel molecular probes and therapeutic candidates. For example, attaching fluorescent tags or photo-crosslinkers to the molecule could help identify its biological targets within a cell. Molecular docking studies, which simulate the binding of a small molecule to the active site of a protein, can provide insights into potential interactions and guide the rational design of more potent and selective derivatives. nih.govnih.gov This synergy between synthetic chemistry, computational modeling, and biological testing is crucial for translating a simple chemical scaffold into a valuable tool for research and medicine.

Q & A

What are the optimal synthetic routes for (3-Phenyl-1,2-thiazol-5-yl)methanamine and its derivatives?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, thiol intermediates (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) are alkylated using bromoalkanes in propan-2-ol under reflux (2 hours), yielding crystalline derivatives after methanol recrystallization . Optimized routes may employ aqueous reaction media to enhance yield and purity, as demonstrated in the synthesis of 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid . Key steps include:

  • Intermediate preparation : Thiols synthesized via classical methods.
  • Alkylation : Reaction with sodium monochloroacetate in water, followed by acidification.
  • Purification : Recrystallization or chromatography for high-purity products .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound derivatives?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and structural integrity. For example, methylene protons in the methanamine group resonate at δ ~3.8–4.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weights and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment, using C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Combustion analysis to validate C, H, N, and S content (±0.4% tolerance) .

How do electronic properties of this compound influence its biological activity?

Level: Advanced
Methodological Answer:
Electronic properties, such as charge distribution and frontier molecular orbitals (FMOs), can be analyzed using quantum chemical tools like Multiwfn . For instance:

  • Electrostatic Potential (ESP) : Maps reveal nucleophilic/electrophilic regions, guiding docking studies.
  • FMO Analysis : HOMO-LUMO gaps indicate reactivity; narrower gaps correlate with higher bioactivity.
  • Topological Analysis : Electron localization function (ELF) identifies bonding patterns critical for ligand-receptor interactions .
    In molecular docking, these properties predict binding affinities to targets like enzymes or receptors, as seen in triazole-thiadiazole derivatives .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines, incubation times, or control compounds. Standardize protocols using guidelines like OECD 423.
  • Structural Analogues : Subtle substituent changes (e.g., -CH3_3 vs. -CF3_3) drastically alter activity. Compare IC50_{50} values across analogues .
  • Computational Validation : Reconcile experimental data with docking results. For example, if a compound shows low activity despite favorable docking scores, check solubility or membrane permeability .

What computational methods predict the binding affinity of this compound derivatives?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess interactions with targets (e.g., kinases). Use flexible ligand docking to account for side-chain movements .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields). Analyze root-mean-square deviation (RMSD) to confirm pose retention .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and FMO energies to predict IC50_{50} values .

How do substituents on the thiazole ring affect the compound’s reactivity and stability?

Level: Advanced
Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : -NO2_2 or -CF3_3 increase electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing stability under basic conditions .
  • Electron-Donating Groups (EDGs) : -OCH3_3 or -NH2_2 improve solubility and hydrogen-bonding capacity, favoring biological activity but potentially lowering thermal stability .
  • Steric Effects : Bulky groups (e.g., tert-butyl) at the 3-position hinder π-π stacking, reducing crystallinity but improving bioavailability .

What purification strategies are effective for isolating this compound derivatives?

Level: Basic
Methodological Answer:

  • Recrystallization : Use methanol/water (3:1 v/v) for high-melting-point solids. Yield improvements (~15%) are achievable via slow cooling .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) for polar derivatives. Monitor by TLC (Rf_f = 0.3–0.5) .
  • HPLC Prep-Scale : C18 columns with isocratic elution (acetonitrile:water = 70:30) for >99% purity .

How do solvent polarity and reaction medium influence the synthesis of these compounds?

Level: Advanced
Methodological Answer:

  • Polar Protic Solvents (e.g., H2_2O) : Enhance SN2 reactivity in alkylation steps but may hydrolyze sensitive groups. Yields improve by 20% in aqueous media for thiol-acid conjugates .
  • Polar Aprotic Solvents (e.g., DMF) : Accelerate nucleophilic substitutions (e.g., triazole formation) but require post-reaction dialysis to remove residual solvent .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 2 hours) and eliminates solvent waste, though scalability remains challenging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.